1-cyclohexyl-4-(3-fluorophenyl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one
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Overview
Description
1-cyclohexyl-4-(3-fluorophenyl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure that includes a cyclohexyl group, a fluorophenyl group, and a dihydropyrazolo[3,4-d][1,3]thiazinone core
Preparation Methods
The synthesis of 1-cyclohexyl-4-(3-fluorophenyl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of a cyclohexylamine derivative with a fluorophenyl ketone in the presence of a base can lead to the formation of the desired compound. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity.
Chemical Reactions Analysis
1-cyclohexyl-4-(3-fluorophenyl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo substitution reactions with nucleophiles under appropriate conditions.
Hydrolysis: The compound can be hydrolyzed in the presence of acids or bases to yield corresponding products.
Scientific Research Applications
1-cyclohexyl-4-(3-fluorophenyl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-cyclohexyl-4-(3-fluorophenyl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key signaling pathways.
Comparison with Similar Compounds
1-cyclohexyl-4-(3-fluorophenyl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one can be compared with other similar compounds, such as:
3-Fluoro-PCP: A recreational designer drug with dissociative effects.
2-(4-Fluorophenyl)-4,6-diphenyl-1,3,5-triazine: A compound used in various chemical applications.
The uniqueness of this compound lies in its specific structure and the combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H20FN3OS |
---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
1-cyclohexyl-4-(3-fluorophenyl)-6-methyl-2,4-dihydropyrazolo[3,4-d][1,3]thiazin-3-one |
InChI |
InChI=1S/C18H20FN3OS/c1-11-20-17-15(16(24-11)12-6-5-7-13(19)10-12)18(23)21-22(17)14-8-3-2-4-9-14/h5-7,10,14,16H,2-4,8-9H2,1H3,(H,21,23) |
InChI Key |
WWWKFZZBEKLUPO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(S1)C3=CC(=CC=C3)F)C(=O)NN2C4CCCCC4 |
Origin of Product |
United States |
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